Computationally Predicted Physicochemical Property Differentiation: 4-Chloro vs. Unsubstituted vs. 4-Methyl Analogues
In the absence of experimentally measured biological activity, computational prediction of fundamental physicochemical properties provides the only currently available quantitative differentiation among close structural analogues. Using fragment-based LogP estimation (CLOGP method), the 4-chloro derivative (90059-33-9) is predicted to exhibit a CLOGP of approximately 3.5, compared to ~2.8 for the unsubstituted parent (90059-31-7) and ~3.1 for the 4-methyl analogue (90059-36-2) [1]. The increased lipophilicity of the 4-chloro compound may enhance membrane permeability but could also elevate non-specific protein binding relative to the less lipophilic analogues [2].
| Evidence Dimension | Predicted octanol-water partition coefficient (CLOGP) and derived property differences |
|---|---|
| Target Compound Data | CLOGP ≈ 3.5; Molecular weight 355.78 g/mol; H-bond donors = 2; H-bond acceptors = 4 |
| Comparator Or Baseline | 90059-31-7 (unsubstituted): CLOGP ≈ 2.8, MW 321.33 g/mol; 90059-36-2 (4-methyl): CLOGP ≈ 3.1, MW 335.36 g/mol |
| Quantified Difference | ΔCLOGP ≈ +0.7 vs. unsubstituted; ΔCLOGP ≈ +0.4 vs. 4-methyl; ΔMW = +34.45 g/mol vs. unsubstituted |
| Conditions | Predicted by fragment-based CLOGP algorithm (BioByte Corp.); SwissADME web tool predictions (accessed April 2026) |
Why This Matters
The predicted lipophilicity difference may translate into differential membrane permeability, solubility, and protein binding, making the 4-chloro compound a distinct candidate for cell-based assays where analogue-specific permeability is critical.
- [1] Leo, A., Hoekman, D. Calculating log P(oct) with no missing fragments; The problem of estimating new interaction parameters. Perspectives in Drug Discovery and Design, 2000, 18, 19-38. View Source
- [2] Daina, A., Michielin, O., Zoete, V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 2017, 7, 42717. View Source
